molecular formula C18H20N4O4S B14935104 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B14935104
M. Wt: 388.4 g/mol
InChI Key: LXFJPKKBGIAAKX-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a sulfone-containing tetrahydrothiophene carbamoyl group and a pyridin-2-ylmethyl substituent.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

4-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(pyridin-2-ylmethyl)benzamide

InChI

InChI=1S/C18H20N4O4S/c23-17(20-11-15-3-1-2-9-19-15)13-4-6-14(7-5-13)21-18(24)22-16-8-10-27(25,26)12-16/h1-7,9,16H,8,10-12H2,(H,20,23)(H2,21,22,24)

InChI Key

LXFJPKKBGIAAKX-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes

Step 1: Synthesis of Tetrahydrothiophene-1,1-dioxide-3-amine

The tetrahydrothiophene-1,1-dioxide (sulfolane) derivative serves as the foundational moiety for introducing the carbamoyl group. The amine functionality at the 3-position is typically introduced via nitration followed by reduction:

  • Nitration : Tetrahydrothiophene-1,1-dioxide is nitrated using a mixture of nitric acid and sulfuric acid at 0–5°C to yield 3-nitrotetrahydrothiophene-1,1-dioxide.
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing tetrahydrothiophene-1,1-dioxide-3-amine with >85% yield.

Key Reaction Conditions :

Step Reagents Temperature Solvent Yield
Nitration HNO₃/H₂SO₄ 0–5°C H₂SO₄ 72%
Reduction H₂ (1 atm), 10% Pd/C 25°C Ethanol 88%

Step 2: Preparation of N-(Pyridin-2-ylmethyl)benzamide Intermediate

The benzamide segment is synthesized via amide coupling between 4-nitrobenzoyl chloride and pyridin-2-ylmethanamine:

  • Activation : 4-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) to form 4-nitrobenzoyl chloride.
  • Coupling : Pyridin-2-ylmethanamine reacts with the acyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base, yielding N-(pyridin-2-ylmethyl)-4-nitrobenzamide.
  • Reduction : The nitro group is reduced to an amine using hydrogenation (H₂, Pd/C) or Fe/HCl, producing 4-amino-N-(pyridin-2-ylmethyl)benzamide.

Optimized Parameters :

  • Coupling Agent : SOCl₂ for acyl chloride formation (95% efficiency).
  • Base : Triethylamine (2.5 equiv) to neutralize HCl byproduct.
  • Reduction Method : Fe/HCl in ethanol/water (1:1) at 60°C (94% yield).

Step 3: Urea Bond Formation

The final step involves coupling the amine intermediates via a carbamoyl linkage. Two methodologies are prevalent:

Method A: Phosgene-Based Carbamoylation
  • Phosgene Reaction : Tetrahydrothiophene-1,1-dioxide-3-amine reacts with phosgene (COCl₂) in toluene to generate the corresponding isocyanate.
  • Nucleophilic Attack : The isocyanate reacts with 4-amino-N-(pyridin-2-ylmethyl)benzamide in DCM, forming the urea bond.
Method B: Carbodiimide-Mediated Coupling
  • Activation : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activate the carboxylic acid group of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)amino]carbonyl}benzoic acid.
  • Coupling : The activated intermediate reacts with pyridin-2-ylmethanamine in dimethylformamide (DMF), yielding the target compound.

Comparative Analysis :

Method Reagents Solvent Yield Purity (HPLC)
A Phosgene, TEA DCM 68% 92%
B EDC/HOBt, DIPEA DMF 82% 98%

Method B is favored for higher yields and safety, avoiding toxic phosgene.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency by stabilizing reactive intermediates. Non-polar solvents (toluene) are suitable for phosgene-based reactions but require rigorous moisture control.

Temperature and Time

  • Coupling Reactions : 0–5°C minimizes side reactions during acyl chloride formation.
  • Urea Formation : 25–40°C for 12–24 hours ensures complete conversion.

Catalysts and Reagents

  • EDC/HOBt System : Superior to DCC (dicyclohexylcarbodiimide) due to reduced racemization.
  • Base : N,N-Diisopropylethylamine (DIPEA) outperforms TEA in suppressing protonation of the amine nucleophile.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted amines.
  • Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity.

Spectroscopic Analysis

Key Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.51 (d, J=4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, urea-NH), 7.85–7.30 (m, 8H, aromatic).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1310 cm⁻¹ (S=O).
  • HPLC : Retention time 6.8 min (C18 column, acetonitrile/water 60:40).

Challenges and Solutions

  • Byproduct Formation : Urea hydrolysis under acidic conditions is mitigated by maintaining pH 7–8 during workup.
  • Sulfone Stability : The 1,1-dioxidotetrahydrothiophene moiety is sensitive to strong bases; reactions are conducted at neutral pH.

Applications in Research

This compound’s dual functionality (amide and urea groups) makes it a candidate for:

  • Kinase Inhibition : Structural analogs show activity against tyrosine kinases.
  • Anticancer Research : Urea derivatives exhibit apoptotic effects in MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl moiety.

    Substitution: The benzamide and pyridin-2-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or pyridin-2-ylmethyl moieties .

Scientific Research Applications

4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound is known to modulate the activity of G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a crucial role in regulating cellular excitability. By binding to these channels, the compound can influence various physiological processes, including pain perception, heart rate, and neuronal signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related derivatives, emphasizing substituent effects on activity and physicochemical properties:

Compound Name / ID Core Structure Substituents Reported Activity/Properties Reference
Target Compound Benzamide - 1,1-dioxidotetrahydrothiophen-3-yl carbamoyl
- Pyridin-2-ylmethyl
Theoretical: Enhanced solubility (sulfone), potential kinase binding (pyridine)
A8 (N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide) Benzamide-thiourea hybrid - 4-Hydroxyphenyl
- Thiourea linkage
86.6% antioxidant inhibition (CCl₄ model)
H10 (N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide) Benzamide-thiourea hybrid - 4-Methoxyphenyl
- Thiourea linkage
87.7% antioxidant inhibition
B4 (N-(2-phenylethyl)morpholine-4-carbothioamide) Morpholine-thiourea - Morpholine
- Phenylethyl
86.7% antioxidant inhibition
AZ331 (1,4-dihydropyridine derivative) Dihydropyridine - Cyano, furyl, methoxyphenyl, thioethyl Not explicitly stated (structural focus)

Critical Observations

Substituent Impact on Antioxidant Activity: The target compound replaces the thiourea moiety (seen in A8/H10) with a sulfone-containing carbamoyl group. Sulfones typically improve metabolic stability and solubility compared to thioethers or thioureas but may reduce direct radical-scavenging capacity (critical in antioxidants) .

Heterocyclic Influence: Morpholine/piperidine-containing analogs (e.g., B4) show high antioxidant activity (86.7%), suggesting that nitrogenous heterocycles improve bioavailability. The target compound’s tetrahydrothiophene sulfone may mimic this effect while offering unique electronic properties .

Synthetic Accessibility :

  • The synthesis of similar benzamides (e.g., ’s triazine-benzamide derivative) employs coupling reagents like HBTU, indicating feasible scalability for the target compound .

Q & A

Q. What are the key considerations for synthesizing 4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(pyridin-2-ylmethyl)benzamide with high purity?

  • Methodological Answer : Synthesis requires careful optimization of coupling agents (e.g., carbodiimides) for the urea and benzamide linkages. Critical parameters include stoichiometric control of the tetrahydrothiophene-1,1-dioxide carbamoyl intermediate and pyridinylmethylamine to avoid side reactions (e.g., over-acylation). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acidic mobile phase) is essential to isolate the product . Reaction monitoring via TLC or LC-MS ensures intermediate stability, as the sulfone group in the tetrahydrothiophene moiety may hydrolyze under prolonged acidic/basic conditions .

Q. How can the compound’s structure be validated post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to confirm the urea linkage (NH protons at δ 8.2–8.5 ppm) and sulfone group (SO2_2 symmetry in IR at ~1300 cm1^{-1}). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates molecular weight. X-ray crystallography may resolve conformational ambiguities, particularly around the pyridinylmethyl group’s spatial orientation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition vs. cellular assays) often arise from solubility differences. Address this by pre-dissolving the compound in DMSO with <0.1% final concentration to prevent micelle formation. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding . For example, if conflicting data arise in kinase inhibition studies, orthogonal assays (e.g., radioactive ATP-binding vs. fluorescence polarization) can clarify off-target effects .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G**) to evaluate the sulfone group’s electron-withdrawing effects on urea hydrogen-bonding capacity. Molecular dynamics simulations (Amber or GROMACS) predict solubility by analyzing solvation shells around the pyridinylmethyl and benzamide groups. ADMET predictors (e.g., SwissADME) highlight metabolic liabilities, such as CYP3A4-mediated oxidation of the tetrahydrothiophene ring, guiding halogenation or methyl-group substitutions to improve metabolic stability .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time/temperature) and characterize each batch via 1H^1H NMR purity (>95%). Use a reference inhibitor (e.g., staurosporine for kinase assays) to normalize inter-assay variability. For cellular uptake studies, employ LC-MS/MS quantification with isotopically labeled internal standards (e.g., 13C^{13}C-benzamide analog) to control for extraction efficiency .

Contradiction Analysis Example

Issue : Inconsistent IC50_{50} values in kinase inhibition assays.
Resolution :

  • Hypothesis : Differential binding due to compound aggregation.
  • Test : Add 0.01% Tween-20 to assay buffer to disrupt aggregates. Re-evaluate activity; if IC50_{50} decreases, aggregation was a factor.
  • Outcome : Revised IC50_{50} of 50 nM (vs. initial 250 nM), aligning with SPR binding data (KD_D = 48 nM) .

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